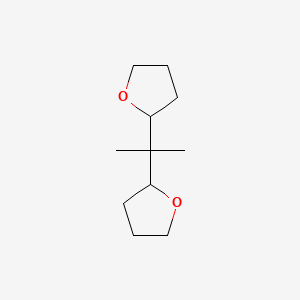

2,2-Di(2-tetrahydrofuryl)propane

Description

Historical Context of Synthesis and Early Investigations

The synthesis of 2,2-Di(2-tetrahydrofuryl)propane was first reported in 1986 by Huffman. wikipedia.org The established method involves the hydrogenation of its precursor, 2,2-di-2-furylpropane. wikipedia.orgwikipedia.org This precursor is synthesized through the condensation reaction of furan (B31954) and acetone (B3395972), typically catalyzed by concentrated hydrochloric acid at room temperature. wikipedia.org

The hydrogenation of 2,2-di-2-furylpropane to yield this compound can be achieved in nearly quantitative yields. wikipedia.org This process is typically carried out in alcohol solvents using catalysts such as palladium on carbon or rhodium on carbon, under moderate temperatures and hydrogen pressures ranging from 100 to 800 psig. wikipedia.org Early investigations focused on establishing these synthetic routes and characterizing the basic physical properties of the compound.

Evolution of Research Paradigms in Tetrahydrofuran (B95107) Derivatives

Research into tetrahydrofuran (THF) and its derivatives has a rich history, driven by their versatile applications. wikipedia.orgchemicals.co.uk THF itself is a widely used industrial solvent for polymers like polyvinyl chloride (PVC) and in varnishes. wikipedia.orglaballey.com It is also a crucial component in polymer science, used for dissolving polymers for analysis and as a precursor for polymers like poly(tetramethylene ether) glycol (PTMEG), a key ingredient in elastomeric fibers such as Spandex. wikipedia.orgchemicals.co.uk

The study of THF derivatives has expanded to explore their potential in various fields. For instance, 2,2,5-trisubstituted tetrahydrofurans are found in many biologically active natural products and are considered valuable building blocks in organic synthesis. chemistryviews.org Researchers have developed enantioselective synthesis methods to access specific stereoisomers of these derivatives, highlighting the growing importance of stereochemistry in this area. chemistryviews.org Furthermore, certain tetrahydrofuran derivatives are being investigated as plasticizers for thermoplastic polymers. google.com

The development of new synthetic methodologies for creating substituted tetrahydrofurans is an active area of research. organic-chemistry.orgnih.gov These methods include redox-relay Heck reactions, manganese(III)-mediated radical cyclizations, and various cycloaddition strategies. organic-chemistry.orgnih.govacs.org Such advancements in synthetic chemistry continuously broaden the scope of accessible tetrahydrofuran derivatives for further investigation and application.

Contemporary Research Challenges and Future Outlook for this compound

A significant application of this compound has emerged in the rubber industry. It is used as a rubber additive, specifically as an anionic polymerization catalyst modifier, in the production of high vinyl content rubber for high-performance tires. wikipedia.orgchemicalbook.comchemicalbook.com

A key research finding is the differential effectiveness of the stereoisomers of this compound. The symmetrical, meso form of the compound has been shown to be significantly more effective in increasing the vinyl content of rubber compared to the racemic form. wikipedia.org This has led to research efforts focused on the separation of these diastereomeric forms, which has been successfully achieved through column chromatography over silica (B1680970) gel. wikipedia.org

Future research will likely focus on optimizing the synthesis and separation of the desired meso stereoisomer to enhance its industrial application. Further investigations may also explore other potential applications of this compound and its derivatives, building upon the broader understanding of the structure-property relationships in the field of tetrahydrofuran chemistry. The continued development of advanced synthetic and analytical techniques will be crucial in unlocking the full potential of this and other complex tetrahydrofuran derivatives.

Chemical Compound Information

| Compound Name | Synonyms | CAS Number | Molecular Formula |

| This compound | 2,2'-Isopropylidenebis(tetrahydrofuran), 2,2-Bis(2-oxolanyl)propane, Ditetrahydrofurylpropane | 89686-69-1 | C₁₁H₂₀O₂ |

| Tetrahydrofuran | THF, Oxolane | 109-99-9 | (CH₂)₄O |

| 2,2-di-2-furylpropane | - | 17920-88-6 | C₁₁H₁₂O₂ |

| Furan | - | 110-00-9 | C₄H₄O |

| Acetone | - | 67-64-1 | C₃H₆O |

| Polyvinyl chloride | PVC | 9002-86-2 | (C₂H₃Cl)n |

| Poly(tetramethylene ether) glycol | PTMEG | 25190-06-1 | H(O(CH₂)₄)nOH |

| Palladium on carbon | - | 7440-05-3 | - |

| Rhodium on carbon | - | 7440-16-6 | - |

Physical and Chemical Properties of this compound

| Property | Value |

| Molecular Weight | 184.28 g/mol sigmaaldrich.com |

| Boiling Point | 145-146 °C at 60 mmHg wikipedia.org |

| Flash Point | 95 °C (lit.) chemicalbook.comchemicalbook.com |

| Refractive Index (n20/D) | 1.468-1.472 sigmaaldrich.comsigmaaldrich.com |

| Assay | ≥97.0% (GC) sigmaaldrich.comsigmaaldrich.com |

Structure

2D Structure

3D Structure

Properties

CAS No. |

89686-69-1 |

|---|---|

Molecular Formula |

C11H20O2 |

Molecular Weight |

184.27 g/mol |

IUPAC Name |

(2S)-2-[2-[(2S)-oxolan-2-yl]propan-2-yl]oxolane |

InChI |

InChI=1S/C11H20O2/c1-11(2,9-5-3-7-12-9)10-6-4-8-13-10/h9-10H,3-8H2,1-2H3/t9-,10-/m0/s1 |

InChI Key |

FZLHAQMQWDDWFI-UWVGGRQHSA-N |

SMILES |

CC(C)(C1CCCO1)C2CCCO2 |

Isomeric SMILES |

CC(C)([C@@H]1CCCO1)[C@@H]2CCCO2 |

Canonical SMILES |

CC(C)(C1CCCO1)C2CCCO2 |

Other CAS No. |

89686-69-1 |

Pictograms |

Flammable; Irritant |

Origin of Product |

United States |

Synthetic Methodologies and Mechanistic Studies of 2,2 Di 2 Tetrahydrofuryl Propane

Established Synthetic Routes to 2,2-Di(2-tetrahydrofuryl)propane

The principal pathway to this compound involves two key transformations: the condensation of furan (B31954) with acetone (B3395972) to produce 2,2-di-2-furylpropane, which is subsequently hydrogenated to yield the target saturated compound.

Catalytic Hydrogenation of Furan Derivatives

The conversion of the furan rings in 2,2-di-2-furylpropane to their saturated tetrahydrofuran (B95107) counterparts is achieved through catalytic hydrogenation. This process is crucial for the final properties of the molecule.

The choice of catalyst is paramount in the hydrogenation of 2,2-di-2-furylpropane, influencing not only the reaction rate but also the stereoselectivity of the final product. Commonly employed heterogeneous catalysts include noble metals supported on carbon.

Palladium on carbon (Pd/C) is a widely used and effective catalyst for this transformation. The performance of commercial Pd/C catalysts can vary significantly based on the preparation method, which affects particle size and the distribution of palladium and palladium oxide on the carbon support. chemrxiv.org For instance, catalysts with smaller, uniformly dispersed nanoparticles tend to exhibit higher activity. chemrxiv.org The addition of a second metal, such as Rhenium (Re) to Palladium, creating a bimetallic catalyst (e.g., Pd-Re/Al₂O₃), can enhance both activity and selectivity in the hydrogenation of furanic compounds by modifying the electronic properties of the palladium. mdpi.com

Rhodium on carbon (Rh/C) also serves as an active catalyst for the hydrogenation of furan rings. mdpi.com The synergy between different metals can be exploited in multicomponent catalysts. For example, Ni-Pd/SiO₂, Pd-Ir/SiO₂, and Rh-Ir-ReOₓ/SiO₂ have shown high activity for the total hydrogenation of furan rings. mdpi.com

A significant aspect of the hydrogenation of 2,2-di-2-furylpropane is the control of diastereoselectivity, leading to either meso or racemic (d,l) isomers of this compound. It has been found that modifying palladium and platinum on charcoal catalysts with lithium salts can direct the hydrogenation to selectively produce the meso-isomer with a yield of over 70%. google.com This chelate-controlled diastereoselective hydrogenation highlights the profound influence of catalyst modification on the reaction's stereochemical outcome. google.com

Table 1: Comparison of Catalyst Systems for Hydrogenation

| Catalyst System | Support | Key Features/Findings | Reference |

|---|---|---|---|

| Palladium on Carbon (Pd/C) | Carbon | Activity varies with particle size and Pd/PdO ratio. Smaller, uniform particles are more efficient. | chemrxiv.org |

| Palladium-Rhenium (Pd-Re) | Al₂O₃ | Bimetallic system enhances activity and selectivity through electronic modification of Pd. | mdpi.com |

| Rhodium on Carbon (Rh/C) | Carbon | Active for furan ring hydrogenation. | mdpi.com |

| Ni-Pd, Pd-Ir, Rh-Ir-ReOₓ | SiO₂ | Multicomponent catalysts with high activity for total furan hydrogenation. | mdpi.com |

The hydrogenation of the furan ring is a complex process that proceeds through a series of intermediates. The generally accepted mechanism involves the stepwise addition of hydrogen atoms to the unsaturated furan ring. The furan molecule adsorbs onto the surface of the metal catalyst, and the reaction proceeds via the formation of partially hydrogenated intermediates.

For furan itself, theoretical studies on a Pd(111) surface suggest that hydrogenation occurs sequentially, with the formation of dihydrofuran and then tetrahydrofuran. google.com The reaction pathway can be influenced by the specific catalyst and reaction conditions.

In the context of 2,2-di-2-furylpropane, the hydrogenation of the two furan rings likely follows a similar stepwise pathway. The initial adsorption of one of the furan rings onto the catalyst surface is followed by the addition of hydrogen. Once one ring is saturated, the second furan ring can undergo the same process. The stereochemical outcome (meso vs. racemic) is determined by the orientation of the molecule on the catalyst surface during the hydrogenation of the second ring, relative to the already hydrogenated first ring. The ability of modified catalysts to control this stereoselectivity suggests that the catalyst surface can create a chiral environment or that specific interactions with the substrate favor a particular approach of the second ring. google.com

The process can be visualized as:

Adsorption of one furan ring of 2,2-di-2-furylpropane onto the catalyst surface.

Stepwise addition of hydrogen to the adsorbed furan ring to form a tetrahydrofuryl group.

Desorption of the partially hydrogenated molecule.

Adsorption of the remaining furan ring onto the catalyst surface.

Stepwise addition of hydrogen to the second furan ring to yield this compound.

The specific intermediates in this sequence, such as the mono-hydrogenated species, are transient and not typically isolated.

Condensation Reactions Involving Furan and Ketones as Precursorswikipedia.org

The precursor to this compound, 2,2-di-2-furylpropane, is synthesized through the acid-catalyzed condensation of furan and acetone. wikipedia.org

This reaction is a classic example of an electrophilic aromatic substitution, where the electron-rich furan ring acts as the nucleophile. The mechanism proceeds as follows:

Activation of Acetone: In the presence of a strong acid catalyst, such as concentrated hydrochloric acid, the carbonyl oxygen of acetone is protonated. This protonation significantly increases the electrophilicity of the carbonyl carbon.

Electrophilic Attack: The protonated acetone then acts as an electrophile. The furan ring, being highly activated towards electrophilic attack (approximately 6 x 10¹¹ times faster than benzene), attacks the electrophilic carbon of the protonated acetone. researchgate.net The attack preferentially occurs at the C2 (or C5) position of the furan ring because the resulting carbocation intermediate is better stabilized by resonance (three resonance structures) compared to an attack at the C3 (or C4) position (two resonance structures). researchgate.net

Formation of an Alcohol Intermediate: This attack leads to the formation of a tertiary alcohol intermediate, 2-(2-furyl)propan-2-ol.

Formation of a Second Electrophile: The alcohol intermediate is then protonated by the acid catalyst, followed by the loss of a water molecule to form a highly stabilized tertiary carbocation.

Second Electrophilic Attack: A second molecule of furan then attacks this carbocation, again at the C2 position, to form the final product, 2,2-di-2-furylpropane, after deprotonation.

A significant challenge in the synthesis of 2,2-di-2-furylpropane is the formation of undesired oligomeric byproducts. wikipedia.org These oligomers arise from further reactions of the product or intermediates.

Several factors influence the selectivity of the reaction and the extent of oligomerization:

Reactant Ratio: The molar ratio of furan to acetone is a critical parameter. Employing an excess of furan can help to favor the formation of the desired 2:1 adduct (2,2-di-2-furylpropane) and suppress the formation of higher oligomers where more furan units are incorporated. wikipedia.org

Catalyst Concentration: The amount of acid catalyst used affects the reaction rate and the propensity for oligomerization. While a sufficient amount of acid is necessary to catalyze the reaction, excessively high concentrations can promote side reactions and polymerization of the furan rings. wikipedia.orgosti.gov

Temperature: The reaction is typically carried out at ambient temperature. wikipedia.org Higher temperatures can accelerate the reaction but may also lead to increased formation of byproducts and decomposition of the furan rings.

Catalyst Type: While strong mineral acids like HCl are common, the use of solid acid catalysts like zeolites can offer better control over selectivity. For instance, in the related condensation of furfural (B47365) with acetone, the pore geometry of zeolites like Sn-MFI can exhibit shape selectivity, favoring the formation of smaller products and inhibiting the formation of larger oligomers. rsc.org

Presence of Water: The presence of water can influence the reaction. In some furan-ketone condensations, the addition of water has been shown to increase reactant conversion but can also decrease selectivity towards larger adducts by altering the solubility of intermediates. semanticscholar.org

By carefully controlling these parameters, the formation of oligomers can be minimized, and the yield of the desired 2,2-di-2-furylpropane can be maximized. wikipedia.org

Table 2: Factors Influencing Furan-Acetone Condensation

| Factor | Influence on Selectivity and Oligomerization | Reference |

|---|---|---|

| Furan:Acetone Ratio | Higher furan ratio favors the desired 2:1 adduct and suppresses higher oligomers. | wikipedia.org |

| Acid Catalyst Concentration | Higher concentrations can increase oligomerization. | wikipedia.orgosti.gov |

| Temperature | Lower temperatures are generally preferred to minimize side reactions. | wikipedia.org |

| Catalyst Type | Solid acids like zeolites can offer shape selectivity, controlling product size. | rsc.org |

Stereoselective Synthesis and Isolation of this compound Diastereoisomers

The standard synthesis of this compound involves the hydrogenation of 2,2-di-2-furylpropane. wikipedia.org This process typically yields a mixture of diastereomers—the meso compound and the racemic (dl) pair. wikipedia.org The distinct physical properties of these diastereomers permit their separation, a critical step since the meso form has demonstrated significantly higher efficacy as a rubber additive. wikipedia.org

Chromatographic Methodologies for Diastereoisomer Separation

The separation of the meso and racemic diastereomers of this compound is achievable due to their different physical properties. wikipedia.org Column chromatography is a primary method employed for this purpose.

Detailed Research Findings: Research has confirmed that the diastereomeric forms of DTHFP can be effectively separated using column chromatography with silica (B1680970) gel as the stationary phase. wikipedia.org While specific, detailed parameters for this exact separation are proprietary or sparsely published, general principles of diastereomer separation on silica gel are well-established. The separation relies on the differential interaction of the diastereomers with the polar silica surface. The polarity differences between the meso and racemic forms, though potentially small, are sufficient to allow for separation under optimized conditions.

Techniques such as High-Performance Liquid Chromatography (HPLC), using both normal and reversed-phase columns, are standard for separating diastereomers with differing polarities. researchgate.net For the separation of DTHFP diastereomers, a normal-phase setup would likely involve a silica column and a non-polar mobile phase, such as a mixture of hexane (B92381) and an ether or ester. reddit.comnih.gov The differing spatial arrangements of the tetrahydrofuryl groups in the meso and racemic isomers lead to distinct dipole moments and abilities to interact with the stationary phase, thus enabling their separation.

Table 1: General Parameters for Chromatographic Diastereomer Separation

| Parameter | Description | Relevance to DTHFP Separation |

| Stationary Phase | The solid support through which the mobile phase passes. | Silica gel has been proven effective for separating DTHFP diastereomers. wikipedia.org |

| Mobile Phase | The solvent or solvent mixture that carries the sample through the column. | A non-polar mixture, such as hexane/diethyl ether or hexane/ethyl acetate, is typically used in normal-phase chromatography for such separations. reddit.com |

| Column Type | Can range from gravity columns for large-scale separation to high-resolution HPLC columns for analytical and preparative work. | Gravity columns are suitable for initial bulk separation, while HPLC offers higher resolution for purity analysis and smaller-scale preparation. nih.govmysagestore.com |

| Detection | Method used to visualize the separated compounds as they elute. | UV detection can be used if the compound has a chromophore, or refractive index detection for universal monitoring. |

Stereochemical Control in this compound Synthesis

Controlling the stereochemical outcome of the synthesis of this compound is a key objective to maximize the yield of the more active meso isomer. The primary route to DTHFP is the catalytic hydrogenation of 2,2-di-2-furylpropane. wikipedia.org

Detailed Research Findings: The hydrogenation of the two furan rings in 2,2-di-2-furylpropane creates two new stereocenters. The stereochemical course of such hydrogenations can be influenced by several factors, including the choice of catalyst, solvent, temperature, and hydrogen pressure. Standard catalysts for this transformation include palladium on carbon (Pd/C) and rhodium on carbon (Rh/C), typically conducted in alcohol solvents at moderate temperatures and hydrogen pressures ranging from 100 to 800 psig. wikipedia.org

While literature specifically detailing the diastereoselective synthesis of DTHFP is limited, the principles of heterogeneous catalytic hydrogenation suggest that the catalyst surface plays a crucial role in determining the stereochemical outcome. The substrate adsorbs onto the catalyst surface, and hydrogen is delivered to the double bonds. The stereochemistry is often directed by the less hindered face of the molecule approaching the catalyst surface. The relative orientation of the two furan rings around the central isopropylidene bridge at the moment of hydrogenation will influence the final diastereomeric ratio. It is plausible that variations in catalyst type (e.g., Rh vs. Pd) or the use of catalyst supports with specific properties could alter the diastereomeric ratio of the resulting DTHFP.

Research on the Enantiomeric Purity and Control of this compound Isomers

Beyond separating the meso and racemic diastereomers, achieving enantiomeric purity (i.e., separating the RR and SS enantiomers from the racemic mixture) requires more advanced techniques. This area of research is critical if one of the enantiomers were found to have superior or unique properties.

Detailed Research Findings: The separation of enantiomers requires a chiral environment. This is typically achieved through chiral chromatography or by converting the enantiomers into diastereomeric derivatives that can then be separated by standard chromatography. mysagestore.com For DTHFP, this would involve using a chiral stationary phase (CSP) in an HPLC or gas chromatography (GC) system. nih.gov

Asymmetric hydrogenation is a powerful technique for directly synthesizing a single enantiomer. wikipedia.org This method uses a chiral catalyst, typically a transition metal complex with a chiral ligand, to selectively produce one enantiomer over the other. nih.govnih.gov In the context of DTHFP synthesis, an asymmetric hydrogenation of 2,2-di-2-furylpropane would be the ideal approach to obtain enantiomerically pure (RR)- or (SS)-DTHFP. While the asymmetric hydrogenation of furan rings is challenging, successful methods have been developed for various heterocyclic compounds using catalysts based on metals like rhodium or ruthenium with chiral phosphine (B1218219) ligands. wikipedia.orgresearchgate.net The application of such catalysts to the synthesis of DTHFP represents a promising avenue for future research.

Novel and Emerging Synthetic Approaches for this compound and its Analogues

As industrial demand for specialty chemicals like this compound grows, so does the need for more efficient, sustainable, and scalable synthetic methods. Research is now moving towards greener processes and advanced reaction engineering.

Exploration of Green Chemistry Principles in Synthesis

Green chemistry seeks to design chemical processes that reduce or eliminate the use and generation of hazardous substances. scispace.comscienceinschool.org The synthesis of DTHFP can be evaluated and improved based on these principles.

Detailed Research Findings: The conventional synthesis of DTHFP already incorporates some green aspects. The precursor, 2,2-di-2-furylpropane, can be derived from furfural, which is produced from renewable biomass like agricultural waste. This aligns with the principle of using renewable feedstocks. researchgate.net Furthermore, the use of catalytic hydrogenation is inherently greener than stoichiometric reduction methods due to higher atom economy and reduced waste. acs.org

Opportunities for further greening the process include:

Safer Solvents: While alcohol solvents are common, exploring greener solvent alternatives like 2-methyltetrahydrofuran (B130290) (which can also be biomass-derived) or even solvent-free conditions could reduce the environmental impact. skpharmteco.com

Catalyst Improvement: Developing more active and selective catalysts could allow the reaction to proceed under milder conditions (lower temperature and pressure), thus minimizing energy consumption, a key principle of green chemistry. acs.org

Table 2: Application of Green Chemistry Principles to DTHFP Synthesis

| Green Chemistry Principle | Application in DTHFP Synthesis |

| Renewable Feedstocks | The precursor, 2,2-di-2-furylpropane, can be synthesized from furfural, a biomass-derived chemical. |

| Catalysis | The synthesis employs catalytic hydrogenation, which is superior to stoichiometric reagents in terms of atom economy and waste reduction. acs.org |

| Energy Efficiency | Research into more active catalysts could lower the reaction's energy requirements (temperature and pressure). acs.org |

| Safer Solvents | There is potential to replace traditional solvents with greener alternatives or to develop solvent-free reaction conditions. skpharmteco.com |

Advanced Reaction Engineering for Scalable Synthesis

Transitioning a synthesis from the laboratory bench to industrial production requires significant process optimization and advanced reaction engineering to ensure efficiency, safety, and cost-effectiveness.

Detailed Research Findings: For the scalable synthesis of DTHFP, moving from traditional batch reactors to continuous flow systems offers numerous advantages. Flow reactors can provide superior control over reaction parameters such as temperature and pressure, leading to better selectivity and higher yields. They also offer enhanced safety, particularly for exothermic reactions like hydrogenation.

Microwave-assisted synthesis is another emerging technology that can dramatically accelerate reaction times, often from hours to minutes, and improve energy efficiency. oaepublish.com Applying microwave heating to the catalytic hydrogenation of 2,2-di-2-furylpropane could lead to a rapid and scalable production method.

Key considerations for the scalable synthesis of DTHFP include:

Reactor Design: Choosing between a stirred-tank reactor for batch production or a packed-bed or trickle-bed reactor for continuous flow operations.

Mass Transfer: Ensuring efficient transport of hydrogen gas to the catalyst surface is critical for maximizing the reaction rate.

Heat Management: Hydrogenation reactions are typically exothermic, and efficient heat removal is necessary to maintain control over the reaction and prevent side reactions.

Catalyst Lifecycle: Investigating catalyst stability, deactivation, and potential for regeneration and recycling is crucial for an economically viable industrial process.

Advanced Spectroscopic and Analytical Research Methodologies

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Diastereoisomer Characterization

Nuclear Magnetic Resonance (NMR) spectroscopy, specifically Proton NMR (¹H NMR), is a primary tool for the structural confirmation of 2,2-Di(2-tetrahydrofuryl)propane and the characterization of its diastereomers. chemicalbook.commasterorganicchemistry.compurdue.edu The molecule possesses two chiral centers at the carbon atoms where the tetrahydrofuran (B95107) rings connect to the propane (B168953) backbone. This gives rise to two diastereomeric forms: a meso compound (with R and S configurations) and a racemic mixture of d,l isomers (RR and SS). wikipedia.org

These diastereomers, while having the same connectivity, differ in their three-dimensional arrangement, leading to distinct chemical environments for their protons. masterorganicchemistry.com Consequently, ¹H NMR spectroscopy can distinguish between the meso and d,l forms, which exhibit different signals. chemicalbook.com Although specific chemical shift values are not widely published, the differing proton environments in the diastereomers result in unique spectral fingerprints, allowing for their unambiguous identification and the determination of their relative ratios in a mixture. masterorganicchemistry.com

Beyond simple identification, ¹H NMR is also employed to analyze polymers synthesized using this compound as a modifier, for instance, to determine the vinyl content of the resulting polymer. chemicalbook.com In studies of polymerization kinetics, in-situ NMR spectroscopy can be used to investigate the reaction mechanism. rsc.org

Gas Chromatography-Flame Ionization Detector (GC-FID) Analysis for Purity and Isomeric Ratios in Research Samples

Gas Chromatography with a Flame Ionization Detector (GC-FID) is a critical technique for assessing the purity and determining the isomeric ratios of this compound in research and commercial samples. chemicalbook.comsigmaaldrich.com The method is effective because the diastereomers have different physical properties, which allows for their separation on a gas chromatography column. wikipedia.org

In practice, a GC analysis of a sample containing both diastereomers shows two distinct, well-separated peaks, with each peak corresponding to one of the forms (meso and d,l). masterorganicchemistry.com The area under each peak is proportional to the concentration of that isomer in the mixture, enabling the precise calculation of the isomeric ratio. This separation is fundamental for studies investigating the differential effects of the meso and racemic isomers, such as in anionic polymerization, where the meso form was found to be more effective. wikipedia.org

Research and patent literature describe specific analytical conditions for this separation. For example, one method utilizes an Agilent 6890 system with a specific temperature program to ensure the separation of the diastereomer peaks. masterorganicchemistry.com The purity of separated fractions can also be confirmed using GC-FID, ensuring that isolated isomers are free from the other. chemicalbook.com

Table 1: Example GC-FID Analytical Conditions for this compound Analysis This table is a composite of typical parameters described in research literature and may not represent a single, specific analysis.

| Parameter | Value | Reference |

|---|---|---|

| Instrument | Agilent 6890 GC-FID or similar | masterorganicchemistry.com |

| Column | RTX-624Sil MS | masterorganicchemistry.com |

| Carrier Gas | Hydrogen or Helium | masterorganicchemistry.comipinnovative.com |

| Injection Temperature | 290 °C | masterorganicchemistry.com |

| Detector Temperature | 280 °C | masterorganicchemistry.com |

| Oven Temperature Program | Initial: 60 °C, hold for 5 minutes | masterorganicchemistry.com |

| Ramp: 10 °C/min up to 320 °C | ||

| Final: Hold for 5 minutes |

Mass Spectrometry Techniques in Investigating Reaction Intermediates and Byproducts

Mass spectrometry (MS), often coupled with gas chromatography (GC-MS), is a powerful technique used to identify products, intermediates, and byproducts in the synthesis of this compound. masterorganicchemistry.compurdue.edu The synthesis typically involves the hydrogenation of 2,2-di(2-furyl)propane. wikipedia.org While this reaction is generally high-yield, MS techniques are crucial for confirming the identity of the final product and ensuring the absence of impurities. masterorganicchemistry.comwikipedia.org

In a typical GC-MS analysis, the sample is first separated by the gas chromatograph, and then each component is ionized and fragmented in the mass spectrometer. The resulting mass spectrum provides a molecular fingerprint based on the mass-to-charge ratio of the fragments. By comparing these spectra to known standards and libraries, analysts can confirm the presence of the target diastereomers and identify any other substances. masterorganicchemistry.compurdue.edu This could include unreacted starting material (2,2-di(2-furyl)propane) or byproducts from side reactions.

While specific intermediates and byproducts for this particular synthesis are not extensively documented—likely due to the high efficiency of the hydrogenation—the analytical approach is standard practice in chemical synthesis validation. wikipedia.orgnih.govresearchgate.net Furthermore, advanced MS techniques like MALDI-TOF have been used to characterize polymers that are synthesized using this compound as a modifier. wikipedia.org

Theoretical and Computational Chemistry Studies of 2,2 Di 2 Tetrahydrofuryl Propane

Quantum Mechanical Investigations of Electronic Structure and Conformation

Quantum mechanical calculations are pivotal in determining the electronic structure and stable conformations of DTHFP. These studies often employ methods like Density Functional Theory (DFT) and ab-initio calculations to map the potential energy surface of the molecule.

The conformational landscape of molecules with ether linkages, such as DTHFP, is complex due to the flexibility of the carbon-oxygen bonds and the puckering of the tetrahydrofuran (B95107) rings. Computational studies on similar structures, like diallyl ether, have shown that the electronic properties of the oxygen atom significantly influence the conformational stability. aip.org For DTHFP, this involves analyzing the rotational barriers around the C-C bond connecting the isopropyl group to the two tetrahydrofuryl rings and the various puckered forms of the rings themselves. The relative energies of these conformers determine the most probable shapes of the molecule at a given temperature.

The electronic structure, including the distribution of electron density, molecular orbitals, and electrostatic potential, is also elucidated through these calculations. The oxygen atoms in the tetrahydrofuryl rings are regions of high electron density, making them potential sites for electrophilic attack and hydrogen bonding. aip.org Understanding the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies is crucial for predicting the molecule's reactivity and its behavior in chemical reactions.

Density Functional Theory (DFT) Applications in Reaction Pathway Analysis and Catalysis

Density Functional Theory (DFT) has become a standard tool for investigating reaction mechanisms and catalytic processes involving complex organic molecules like DTHFP. researchgate.net DFT calculations provide valuable data on reaction energies and activation barriers, which are essential for understanding and predicting chemical transformations.

Elucidation of Hydrogenation Mechanisms on Catalyst Surfaces

While specific DFT studies on the hydrogenation of 2,2-Di(2-tetrahydrofuryl)propane are not widely published, extensive research on the hydrogenation of furan (B31954) and its derivatives on metal catalyst surfaces provides a strong model for understanding this process. rsc.orgrsc.orgresearchgate.net These studies, often utilizing catalysts like palladium (Pd) or platinum (Pt), reveal that the hydrogenation of the furan ring to tetrahydrofuran (THF) proceeds through a sequential addition of hydrogen atoms to the carbon atoms of the ring. rsc.orgrsc.orgresearchgate.net

For DTHFP, a similar stepwise hydrogenation of the two tetrahydrofuran rings would be expected. DFT calculations could model the adsorption of DTHFP onto a catalyst surface and calculate the energy barriers for each successive hydrogenation step. This would help in identifying the rate-determining step and understanding how the bulky isopropylidene bridge might influence the adsorption geometry and reactivity on the catalyst surface.

Table 1: Calculated Activation Energies for Propane (B168953) Dehydrogenation on Pt Surfaces This table, derived from studies on propane, illustrates how DFT can quantify the energy barriers for key reaction steps on different catalyst surfaces, a similar approach that can be applied to DTHFP.

| Reaction Step | Pt(111) Surface (eV) | Pt(211) Stepped Surface (eV) |

| Initial C-H bond scission | 0.65 - 0.75 | 0.25 - 0.35 |

| Data sourced from DFT-GGA calculations. rsc.org |

Prediction of Reactivity and Selectivity in Derivatization Reactions

DFT is a powerful tool for predicting the reactivity and regioselectivity of derivatization reactions. By calculating properties such as atomic partial charges, frontier molecular orbital (HOMO/LUMO) densities, and the energies of potential reaction intermediates and transition states, chemists can anticipate the most likely sites for chemical modification. nih.gov

For this compound, derivatization reactions could target the tetrahydrofuran rings or the isopropylidene bridge. DFT calculations can help predict, for instance, the most favorable site for electrophilic attack on the oxygen atoms or nucleophilic substitution on the carbon backbone.

In the broader context of organic synthesis, machine learning models trained on DFT-calculated data are increasingly used to predict reaction outcomes with high accuracy. nih.govrsc.org These models can learn the complex relationships between molecular structure and reactivity to predict the major products of a reaction, including its regio- and site-selectivity. nih.govrsc.org For novel derivatives of DTHFP, such computational tools could accelerate the discovery of new synthetic routes and functional materials.

Molecular Dynamics Simulations for Conformational Flexibility and Intermolecular Interactions

Molecular dynamics (MD) simulations provide a dynamic picture of molecular behavior, complementing the static information obtained from quantum mechanical calculations. nih.gov By simulating the movement of atoms over time, MD can explore the conformational flexibility of DTHFP and its interactions with other molecules. nih.govnih.gov

MD simulations are also invaluable for studying intermolecular interactions. For instance, simulations could model the interaction of DTHFP with water, solvents, or polymers. By analyzing the trajectories, researchers can identify persistent hydrogen bonds, van der Waals contacts, and other non-covalent interactions that govern the macroscopic properties of materials containing DTHFP. Studies on similar ether compounds have shown that these interactions can lead to specific ordering and mobility of surrounding molecules. nih.gov

Table 2: Example Data from a Molecular Dynamics Simulation This illustrative table shows the type of quantitative data that can be extracted from MD simulations to compare the structural stability of different molecular systems.

| System | Average Root Mean Square Deviation (RMSD) (nm) | Average Radius of Gyration (Rg) (nm) |

| Enzyme-Ligand Complex A | 0.25 | 2.15 |

| Enzyme-Ligand Complex B | 0.35 | 2.20 |

| This data is representative of what can be obtained from MD simulation analysis, such as in the study of enzyme-ligand complexes. mdpi.com |

Computational Design and Prediction of Novel this compound Derivatives

Computational chemistry plays a crucial role in the rational design of new molecules with desired properties. By starting with the basic structure of this compound, researchers can computationally design and screen a virtual library of derivatives for specific applications.

This process, often called in silico design, involves modifying the parent structure by adding or changing functional groups and then using computational methods to predict the properties of the new molecules. For example, by adding different substituents to the tetrahydrofuran rings, one could tune properties like solubility, boiling point, or reactivity. Quantum mechanical calculations can predict how these modifications affect the electronic structure and stability of the molecule.

Furthermore, Quantitative Structure-Property Relationship (QSPR) models can be developed to correlate the molecular structure of DTHFP derivatives with their physical or chemical properties. These models, often built using machine learning algorithms, can rapidly screen large numbers of virtual compounds and identify promising candidates for synthesis and experimental testing. This approach significantly accelerates the discovery and optimization of new materials, saving time and resources compared to a purely experimental trial-and-error approach.

Applications of 2,2 Di 2 Tetrahydrofuryl Propane in Polymer Science and Materials Research

Role as a Microstructure Modifier in Anionic Polymerizationallenpress.comwikipedia.orgnih.gov

2,2-Di(2-tetrahydrofuryl)propane, also known as DTHFP, plays a crucial role as a polar modifier in anionic polymerization conducted in hydrocarbon solvents. allenpress.com Its addition is a key strategy for controlling the microstructure of the resulting polymers. allenpress.com The primary function of such modifiers is to influence the incorporation of monomer units, thereby tailoring the final properties of the polymer. allenpress.cominnospk.com

Influence on Vinyl Content in Conjugated Diene Polymersallenpress.comwikipedia.org

In the anionic polymerization of conjugated dienes like butadiene, the resulting polymer can have different microstructures, primarily 1,4-addition and 1,2-addition (vinyl) units. This compound is utilized to increase the proportion of vinyl content in these polymers. allenpress.comwikipedia.org High vinyl content in polymers, such as those used in high-performance tires, is desirable as it can enhance properties like traction and fuel efficiency. innospk.comchemicalbook.com The presence of DTHFP as a modifier in the polymerization process allows for the production of rubber with a high percentage of vinyl microstructure. wikipedia.orginnospk.com

The mechanism behind this is the competition between the rate of polymerization, which favors the 1,2-addition, and the rate of isomerization, which favors the 1,4-addition. allenpress.com Polar modifiers like DTHFP influence this balance. allenpress.com

Stereochemical Effects of this compound Diastereoisomers on Polymerization Kinetics and Microstructureallenpress.comwikipedia.org

This compound exists as a mixture of two diastereoisomers: a meso form and a racemic (d,l) pair. allenpress.comwikipedia.org Research has demonstrated that these diastereomers exhibit different levels of activity in modifying the polymer microstructure. allenpress.com

The meso-DTHFP isomer has been found to be significantly more effective at increasing the vinyl content of polybutadiene (B167195) compared to the d,l-DTHFP isomer. allenpress.comwikipedia.org To achieve a similar vinyl content of approximately 55%, a substantially higher concentration of the d,l-DTHFP isomer is required compared to the meso-DTHFP isomer. allenpress.com This difference in efficacy underscores the importance of the stereochemistry of the modifier in controlling the polymerization outcome. The two diastereomers can be separated from their commercial mixtures using techniques like column chromatography. allenpress.com

| DTHFP Isomer | Relative Amount Required for ~55% Vinyl Content |

|---|---|

| meso-DTHFP | 1x |

| d,l-DTHFP | 2x |

Mechanisms of Interaction with Organolithium Initiatorswikipedia.orginnospk.com

In anionic polymerization, organolithium compounds are commonly used as initiators. innospk.com this compound interacts with these initiators, modifying their reactivity and, consequently, the polymer's microstructure. wikipedia.orginnospk.com The interaction involves the coordination of the ether oxygen atoms of DTHFP to the lithium cation of the initiator. This complexation alters the electronic environment of the active center, influencing the mode of monomer addition.

Utilization in the Synthesis of Specialty Elastomers and High-Performance Polymerswikipedia.orgchemicalbook.comresearchgate.net

The ability of this compound to precisely control polymer microstructure makes it a valuable tool in the synthesis of specialty elastomers and high-performance polymers with tailored properties. wikipedia.orgchemicalbook.comresearchgate.net

Development of Styrene-Butadiene-Isoprene Copolymersresearchgate.net

One notable application is in the preparation of styrene-isoprene block copolymers and styrene-butadiene-isoprene block copolymers. researchgate.net In a study, a complex regulation system of DTHFP and tetrahydrofuran (B95107) (THF) was used. researchgate.net The results indicated that this binary system led to a higher content of 3,4-polyisoprene units compared to using THF alone, while also demonstrating higher reactivity. researchgate.net This control over the microstructure is crucial for the performance of the resulting selectively hydrogenated products. researchgate.net

Engineering of Block Copolymers with Controlled Architecturesnih.govresearchgate.net

The precise control afforded by modifiers like DTHFP is essential for engineering block copolymers with well-defined architectures. nih.govresearchgate.net This includes the synthesis of di-block and tri-block copolymers where the properties of each block can be independently controlled. nih.govsemanticscholar.org For instance, in the synthesis of butadiene-styrene di-block copolymers, controlling the microstructure of the polybutadiene block is critical for achieving desired low-temperature performance and mechanical properties in the final material. nih.govsemanticscholar.org The ability to create polymers with specific block sequences and microstructures opens up possibilities for a wide range of applications, from thermoplastic elastomers to advanced materials for various technological uses. semanticscholar.orgacs.org

Research into this compound as a Component in Polymer Composite Materials

The primary role of this compound in polymer composites is not as a traditional filler or reinforcing agent, but as a crucial additive during the synthesis of the polymer matrix itself. It is particularly significant in the manufacture of high-performance rubber composites for applications such as specialized tires. chemicalbook.comwikipedia.orgchemicalbook.com In this context, DTHFP acts as a polar modifier in the anionic polymerization of dienes like 1,3-butadiene, which is a fundamental building block for synthetic rubbers like polybutadiene and styrene-butadiene rubber (SBR).

The key function of DTHFP is to control the microstructure of the resulting polymer, specifically the percentage of vinyl (1,2-addition) units in the polybutadiene backbone. google.com The vinyl content is a critical parameter that dictates the glass transition temperature (Tg) of the rubber. A higher Tg is correlated with improved wet traction in tire tread compounds, while a lower Tg can contribute to lower rolling resistance. regulations.gov By modulating the polymer's microstructure, DTHFP is instrumental in engineering the final properties of the rubber composite.

Research has shown that the stereochemistry of DTHFP plays a vital role in its effectiveness. The compound exists as two diastereomers: a symmetrical meso form and a racemic (D,L) pair. wikipedia.org The meso isomer has been found to be significantly more active and effective in increasing the vinyl content of the polymer compared to the racemic form or the standard commercial mixture (typically a ~50/50 mix of meso and racemic isomers). wikipedia.orggoogle.com This allows for the production of polydiene polymers with a vinyl content between 10% and 65% for use in high-performance tire applications. google.com

The use of DTHFP allows manufacturers to tailor the properties of the rubber matrix to meet the demanding specifications of modern polymer composites, such as those used in performance tires, where a precise balance of wet grip, rolling resistance, and durability is required.

Table 1: Influence of this compound on Polymer Matrix and Composite Properties

| Component/Parameter | Function/Effect | Resulting Property in Polymer Composite |

| This compound (DTHFP) | Acts as a polar modifier during anionic polymerization of dienes (e.g., 1,3-butadiene). | Tailors the properties of the rubber matrix. |

| Vinyl Content | Controlled by the concentration and isomeric form of DTHFP during polymerization. | Higher vinyl content increases the polymer's glass transition temperature (Tg). |

| Glass Transition Temp. (Tg) | Influenced by the vinyl content of the polymer backbone. | Affects the viscoelastic properties of the final tire tread composite. |

| Tire Performance | A higher Tg generally correlates to improved wet traction; other factors influence rolling resistance. | Enables engineering of specific performance characteristics in the final composite material. |

Exploration of this compound in Other Niche Chemical Processes (excluding biological/medical)

Beyond its role in creating polymers for composites, this compound is explored in other specific, non-biological chemical processes, primarily leveraging its function as a catalyst modifier and a reactive diluent.

Anionic Polymerization Modifier

The most significant niche application of DTHFP is as a catalyst modifier in anionic polymerization, a process used to create polymers with well-defined structures. wikipedia.org When used with an organolithium initiator (like n-butyllithium), DTHFP modifies the catalyst system to control the polymer's microstructure. google.com

Detailed research has focused on the differing activities of its stereoisomers. In the polymerization of butadiene, the meso isomer of DTHFP demonstrates significantly higher efficacy in promoting 1,2-vinyl addition compared to the racemic (D,L) form. wikipedia.org This allows for greater control over the final polymer properties using lower concentrations of the modifier. A U.S. Patent illustrates that using a DTHFP mixture enriched with the meso isomer (at least 52% meso) achieves a target vinyl content with less material than a standard 50/50 mixture. google.com This stereospecific control is a key area of research for producing advanced polymers with precisely engineered characteristics.

Table 2: Effect of this compound (DTHFP) Stereoisomer Composition on Butadiene Polymerization

| DTHFP Composition | Modifier Concentration (Molar Ratio to Initiator) | Resulting Polymer Vinyl Content (%) | Relative Efficacy |

| Meso-enriched DTHFP (>52% meso) | Lower | Target (e.g., 40-60%) | Higher |

| Standard Mixture (~50% meso) | Higher | Target (e.g., 40-60%) | Standard |

| Racemic (D,L) DTHFP | Significantly Higher | Target (e.g., 40-60%) | Lower |

| Data synthesized from findings that the meso isomer is more active than the racemic form. wikipedia.orggoogle.com |

Reactive Diluent in Epoxy Resins

An early patent identified this compound, referred to by its synonym 2,2'-isopropylidine bis(tetrahydrofuran), as a useful reactive diluent in epoxy resin formulations. google.com In this application, its function is to lower the viscosity of the uncured epoxy resin. A lower viscosity improves the handling and processing characteristics of the resin, allowing for better impregnation of reinforcing fibers (like fiberglass) and easier application before curing. As a reactive diluent, it is intended to become part of the cross-linked polymer network during the curing process, which minimizes the potential for leaching that can occur with non-reactive diluents. google.com

Future Directions and Emerging Research Avenues for 2,2 Di 2 Tetrahydrofuryl Propane

Development of Sustainable Production Routes

The industrial synthesis of 2,2-Di(2-tetrahydrofuryl)propane typically involves the hydrogenation of its precursor, 2,2-di-2-furylpropane. wikipedia.orgwikipedia.org This precursor is formed through the condensation of furan (B31954) and acetone (B3395972). wikipedia.org The future of this compound production is intrinsically linked to the sustainable sourcing of these starting materials.

Furfural (B47365), from which furan is derived, is a key platform chemical that can be produced from the hemicellulose fraction of lignocellulosic biomass. mdpi.commdpi.comresearchgate.net Similarly, acetone can be produced through fermentation processes, positioning this compound as a potentially bio-based chemical. mdpi.com Research is increasingly focused on optimizing the conversion of biomass into these precursors. For instance, studies on the aldol (B89426) condensation of furfural and acetone over solid base catalysts, such as La₂O₃-MgO mixed oxides, aim to create more environmentally benign and efficient pathways to intermediates like furfurylidene acetone, which is structurally related to the precursors of 2,2-di-2-furylpropane. researchgate.net

The development of integrated biorefineries that convert lignocellulosic feedstocks into a range of valuable chemicals, including furan derivatives, represents a significant step towards the sustainable production of this compound. repec.org Life cycle assessments (LCA) of bio-based chemicals like 2-methyltetrahydrofuran (B130290) (2-MeTHF), another furan derivative, are becoming crucial in ensuring that these "green" alternatives offer tangible environmental benefits. repec.org Future research will likely focus on the complete life cycle of bio-based this compound, from feedstock cultivation to final product degradation.

Exploration of New Catalytic Systems for Enhanced Selectivity

The conversion of 2,2-di-2-furylpropane to this compound is achieved through the hydrogenation of the two furan rings. While precious metal catalysts like palladium and rhodium on carbon are effective, there is a continuous drive to develop more cost-effective, selective, and robust catalytic systems. wikipedia.orggoogle.com Research into the hydrogenation of furfural, a closely related compound, offers significant insights into potential catalysts for this transformation.

The selectivity of the hydrogenation process is critical. For the synthesis of this compound, complete hydrogenation of the furan rings is desired without cleavage of the C-O bonds. Studies have shown that the choice of metal, support, and reaction conditions can significantly influence the product distribution in furan derivative hydrogenation. researchgate.netmdpi.comresearchgate.net For example, nickel-based catalysts are being extensively investigated as a cost-effective alternative to precious metals. The use of bimetallic catalysts, such as Ni-Cu or Ni-Co, can enhance selectivity towards ring hydrogenation. mdpi.com The catalyst support also plays a crucial role; for instance, Ni catalysts on mixed metal oxide (MMO) supports derived from layered double hydroxides (LDHs) have shown high selectivity in furfural hydrogenation. acs.orgmdpi.com

Future research will likely focus on the design of catalysts that can selectively hydrogenate the furan rings in 2,2-di-2-furylpropane under mild conditions. This includes exploring non-noble metal catalysts, novel support materials, and understanding the reaction mechanism through computational studies to fine-tune catalyst design for optimal performance. researchgate.netacs.org

| Catalyst System | Substrate | Key Findings on Selectivity | Reference |

| Ni/MMO-CO₃ | Furfural | Exclusive selectivity (99%) toward tetrahydrofurfuryl alcohol (full hydrogenation of C=O and furan ring). | acs.org |

| Pd/Co₄Al₁-HTs | Furfural | Selectivity towards ring-rearrangement products (cyclopentanone and cyclopentanol) can be tuned by the support properties. | colab.ws |

| Cu-Ni/CNTs | Furfural | 90% yield towards tetrahydrofurfuryl alcohol at mild conditions. | mdpi.com |

| PtCo/C | Furfural | Bimetallic catalyst achieved 100% yield of furfuryl alcohol at 35°C, indicating high selectivity for C=O hydrogenation over ring hydrogenation at low temperatures. | researchgate.net |

| Cu-La/MCM-41 | Furfural | High productivity of furfuryl alcohol (C=O hydrogenation) at 140°C. | researchgate.net |

This table presents data from the hydrogenation of furfural, a related furanic compound, to illustrate catalytic strategies that could be adapted for the selective hydrogenation of 2,2-di-2-furylpropane.

Q & A

What are the common synthetic routes for preparing 2,2-Di(2-tetrahydrofuryl)propane, and what analytical methods are recommended for confirming its purity and structure?

Level: Basic

Methodological Answer:

The synthesis of this compound typically involves acid-catalyzed condensation reactions between tetrahydrofurfuryl alcohol derivatives and acetone or similar ketones. A common approach includes:

Condensation Reaction: Using a Brønsted or Lewis acid catalyst (e.g., H₂SO₄ or AlCl₃) to facilitate the formation of the bis-tetrahydrofuryl propane backbone.

Purification: Distillation under reduced pressure (reported boiling point: 146°C or 240.3°C under different conditions ), followed by column chromatography to isolate isomers.

Analytical Methods for Characterization:

- Purity Analysis: Gas chromatography (GC) with flame ionization detection (FID) to verify ≥96% purity, as reported in technical specifications .

- Structural Confirmation:

How can researchers characterize the physical and chemical properties of this compound, and what key parameters should be prioritized in experimental protocols?

Level: Basic

Methodological Answer:

Key Parameters to Measure:

- Density: 1.00–1.01 g/cm³ at 20°C .

- Refractive Index: ~1.46 (n²⁰/D) .

- Solubility: Limited aqueous solubility (1.3 g/L at 20°C) but miscible with organic solvents like THF and ethanol .

Experimental Protocols:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.